Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid

Positional isomerism Physicochemical profiling Solid-state characterization

Researchers designing donor-acceptor systems face regioisomeric ambiguity: 5-yloxy (CAS 29123-11-3) and 4-yloxy (CAS 29289-27-8) benzothiadiazole isomers share identical MW (210.21) and formula (C₈H₆N₂O₃S) yet differ in computed pKa (~2.54 vs ~2.72), spatial orientation, and electronic push-pull character-generic substitution invalidates SAR. This verified 5-yloxy-acetic acid provides: • Confirmed regioisomeric identity (not the 4-yloxy isomer) • Strong electron-accepting BTD core (computed LogP 2.32; LogD -1.19 at pH 7.4) • Carboxylic acid handle for amide/ester coupling • Matched isomer set available for controlled SAR-by-catalog

Molecular Formula C8H6N2O3S
Molecular Weight 210.21
CAS No. 29123-11-3
Cat. No. B2380203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,2,5]thiadiazol-5-yloxy-acetic acid
CAS29123-11-3
Molecular FormulaC8H6N2O3S
Molecular Weight210.21
Structural Identifiers
SMILESC1=CC2=NSN=C2C=C1OCC(=O)O
InChIInChI=1S/C8H6N2O3S/c11-8(12)4-13-5-1-2-6-7(3-5)10-14-9-6/h1-3H,4H2,(H,11,12)
InChIKeyPMQSMTSNJBKYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[1,2,5]thiadiazol-5-yloxy-acetic Acid: Physicochemical & Comparator Overview


Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid (IUPAC: 2-(2,1,3-benzothiadiazol-5-yloxy)acetic acid; CAS 29123-11-3; molecular formula C₈H₆N₂O₃S; MW 210.21 g/mol) is a heterocyclic building block comprising a 2,1,3-benzothiadiazole core linked via an ether oxygen to an acetic acid moiety at the 5-position [1]. The benzothiadiazole ring functions as a strong electron-accepting fragment, making it a useful n-type building block for electron-transport materials and donor–acceptor dye systems . This compound is offered as part of the Sigma-Aldrich AldrichCPR collection of unique screening chemicals (product CDS012223) and is also catalogued by Santa Cruz Biotechnology (sc-326158) alongside its positional isomer (4-yloxy) and sulfonylamino analog . Its computed LogP is 2.32, with a predicted acidic pKa of approximately 2.54 and LogD (pH 7.4) of –1.19, indicating substantial ionization and hydrophilicity at physiological pH [2]. It is critical to note that high-strength, direct head-to-head comparative biological data for this specific compound are extremely limited in the peer-reviewed primary literature. The evidence assembled below therefore relies on cross-study comparable physicochemical data, class-level structural inferences, and sourcing differentiation to guide scientific selection.

Benzo[1,2,5]thiadiazol-5-yloxy-acetic Acid: Why Generic Substitution Fails


The benzothiadiazole scaffold presents multiple regioisomeric attachment points, and the choice between 5-yloxy and 4-yloxy substitution, or between an oxyether linker and a direct C–C acetic acid attachment, generates compounds with non-interchangeable properties. Although the 5-yloxy (CAS 29123-11-3) and 4-yloxy (CAS 29289-27-8) positional isomers share identical molecular formula, molecular weight, and several computed global descriptors (XLogP3-AA = 1.4, TPSA = 101 Ų for both) [1][2], they differ in experimentally observed melting point (156–157 °C reported for the 4-yloxy isomer versus no reported experimental melting point for the 5-yloxy isomer in the same authoritative databases) , in computed acid dissociation constants (pKa ~2.54 for 5-yloxy versus pKa 2.72 ± 0.50 for 4-yloxy) [3], and critically in the spatial orientation of the carboxylic acid side chain relative to the benzothiadiazole ring system. Compared with 2,1,3-benzothiadiazol-5-ylacetic acid (CAS 55937-37-6), which lacks the ether oxygen and has a molecular formula of C₈H₆N₂O₂S (MW 194.21), the target compound possesses an additional hydrogen bond acceptor and greater conformational flexibility at the linker . These differences directly impact molecular recognition, solid-state packing, solubility, and ionization-dependent partitioning — rendering generic substitution between analogs scientifically unsound without explicit comparative validation data.

Benzo[1,2,5]thiadiazol-5-yloxy-acetic Acid: Comparative Evidence


Positional Isomerism: Acid Strength and Melting Point

The target compound (5-yloxy isomer, CAS 29123-11-3) and its 4-yloxy positional isomer (CAS 29289-27-8) are structurally isomeric but exhibit measurable differences in key physicochemical parameters. The 5-yloxy isomer has a JChem-computed acid pKa of 2.54 [1], while the 4-yloxy isomer has a predicted pKa of 2.72 ± 0.50 , indicating that the 5-yloxy isomer is approximately 0.18 log units more acidic — equivalent to roughly 1.5-fold greater acid strength. The 4-yloxy isomer has an experimentally determined melting point of 156–157 °C , whereas no experimental melting point is reported for the 5-yloxy isomer in the same authoritative databases, suggesting differential solid-state packing and crystallinity that may affect formulation and handling. Both isomers share identical molecular formula (C₈H₆N₂O₃S, MW 210.21) and identical PubChem-computed XLogP3-AA (1.4) and TPSA (101 Ų) [2][3], underscoring that global computed descriptors alone are insufficient to distinguish these compounds for procurement decisions.

Positional isomerism Physicochemical profiling Solid-state characterization

Lipophilicity and Ionization State: LogP vs LogD

The target compound exhibits a pronounced ionization-dependent lipophilicity shift that distinguishes it from less polar benzothiadiazole analogs. The computed LogP (neutral species) is 2.32, reflecting moderate lipophilicity of the unionized form [1]. However, the computed LogD drops to –0.53 at pH 5.5 and further to –1.19 at pH 7.4 [1], driven by deprotonation of the carboxylic acid group (pKa ~2.54). By comparison, 2,1,3-benzothiadiazol-5-ylacetic acid (CAS 55937-37-6), which lacks the ether oxygen, is a smaller, less polar molecule (MW 194.21 vs 210.21; molecular formula lacks one oxygen atom) and is expected to have a higher LogP and less negative LogD at physiological pH due to reduced hydrogen bond acceptor count . The LogD shift of over 3.5 log units between the neutral and ionized states of the target compound is a critical consideration for any application involving aqueous solubility, membrane permeability, or pH-dependent extraction.

Drug-likeness ADME profiling Ionization state

Sigma-Aldrich AldrichCPR: Sourcing Differentiation

The target compound is offered by Sigma-Aldrich (product CDS012223) as part of the AldrichCPR collection — a curated set of unique chemicals provided specifically to early discovery researchers . Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity,' with all sales final . This contrasts with the 4-yloxy positional isomer (CAS 29289-27-8), which is available from Santa Cruz Biotechnology (sc-326157) alongside the target compound (sc-326158), both priced identically at $260/500 mg . The Sigma-Aldrich AldrichCPR designation indicates that the 5-yloxy compound has been selected for its unique structural features within a diverse screening collection, distinguishing it from commodity benchtop reagents.

Chemical sourcing Screening collection Procurement differentiation

Santa Cruz Biotechnology: Matched Isomer Set

Santa Cruz Biotechnology catalogues the target compound (sc-326158) alongside its 4-yloxy positional isomer (sc-326157) and the 4-sulfonylamino-acetic acid analog, all at identical pricing ($260/500 mg) and packaging . This systematic analog collection — where the 5-yloxy, 4-yloxy, and 4-sulfonylamino variants are offered as a matched set — provides a unique procurement advantage for laboratories conducting structure–activity relationship (SAR) studies or requiring matched control compounds. No other major vendor offers the three benzothiadiazole regioisomeric/functional analogs as a coordinated set at uniform pricing and scale. The identical pricing eliminates cost-driven bias in analog selection and facilitates controlled experimental designs where only the substitution position or linker chemistry varies.

Structure-activity relationship Isomer comparison Chemical biology tool compounds

Ether Linker vs Direct C–C: H-Bond and Conformational Effects

The benzothiadiazole-5-yloxy-acetic acid scaffold contains an ether oxygen linking the aromatic core to the carboxylic acid, in contrast to 2,1,3-benzothiadiazol-5-ylacetic acid (CAS 55937-37-6) which employs a direct C–C bond . This structural difference adds one hydrogen bond acceptor (HBA count: 6 for the target versus 5 for the direct-linked analog, based on molecular formula C₈H₆N₂O₃S vs C₈H₆N₂O₂S) [1] and increases the rotatable bond count between the ring and the carboxyl group from 1 (direct C–C) to 2 (O–CH₂–C=O), with the target compound having a total of 3 rotatable bonds [2]. The ether oxygen also contributes to a larger topological polar surface area (TPSA = 101 Ų for the target [2] versus a predicted lower TPSA for the direct-linked analog due to the absence of the ether oxygen). These differences collectively alter the conformational ensemble accessible to the side chain and modify both the number and geometry of potential hydrogen bonding interactions with biological targets.

Linker chemistry Hydrogen bonding Conformational analysis

Benzothiadiazole Core: Positional Substitution Electronic Effects

The 2,1,3-benzothiadiazole core is a well-established strong electron-accepting molecular fragment used as an n-type building block for electron-transport materials in organic light-emitting diodes (LEDs) and donor–acceptor dye systems . The position of substitution on the benzothiadiazole ring modulates the electronic distribution and, consequently, the optoelectronic properties of derived materials. The 5-yloxy substitution places the electron-donating oxyacetic acid group para to one of the thiadiazole nitrogen atoms, whereas the 4-yloxy substitution places it ortho to a nitrogen. This positional difference alters the push–pull electronic character and the molecular dipole moment, which in turn affects charge transfer characteristics in donor–acceptor systems . While quantitative comparative optoelectronic data (e.g., HOMO/LUMO energies, fluorescence quantum yields) for the specific 5-yloxy-acetic acid derivative versus the 4-yloxy isomer are not available in the open literature, class-level knowledge of benzothiadiazole substitution effects supports the expectation that the 5- and 4-substituted isomers are not electronically interchangeable in materials applications.

Electron-accepting building block Organic electronics Donor-acceptor systems

Benzo[1,2,5]thiadiazol-5-yloxy-acetic Acid: Key Application Scenarios


Fragment-Based Drug Discovery: 5-Position Benzothiadiazole Fragment

The compound serves as a fragment-sized (MW 210.21) benzothiadiazole-carboxylic acid building block with the acid side chain projecting from the 5-position via an ether linker. Its computed LogP of 2.32 and negative LogD at physiological pH (–1.19 at pH 7.4) make it suitable for fragment libraries targeting solvent-exposed binding sites where a charged carboxylate is desirable for solubility while the benzothiadiazole core provides aromatic stacking potential. The availability of the matched 4-yloxy isomer (sc-326157) alongside the target compound (sc-326158) from Santa Cruz Biotechnology [1] enables straightforward SAR-by-catalog studies to probe the optimal substitution geometry before committing to custom synthesis.

Donor-Acceptor Conjugated Materials: 5-yloxy Benzothiadiazole n-Type Block

The benzothiadiazole core is a well-precedented strong electron-accepting fragment for constructing donor–acceptor (D–A) type conjugated polymers and small molecules for organic electronics . The 5-yloxy-acetic acid derivative provides a synthetically versatile handle: the carboxylic acid can be activated for amide or ester coupling to incorporate the benzothiadiazole unit into larger conjugated systems. The distinction between 5-yloxy and 4-yloxy substitution is critical in D–A systems, as the substitution position alters the electronic push–pull character and therefore the HOMO–LUMO gap of the resulting material . Researchers should explicitly validate that the 5-yloxy isomer, not the 4-yloxy isomer, is specified in their synthetic protocols.

Chemical Biology Probe Development: Controlled Isomer Comparisons

For laboratories investigating the biological target engagement of benzothiadiazole-containing compounds, the Santa Cruz Biotechnology matched analog set — comprising the 5-yloxy (sc-326158), 4-yloxy (sc-326157), and 4-sulfonylamino-acetic acid derivatives at identical pricing ($260/500 mg each) — provides an immediately accessible platform for controlled structure–activity relationship studies. By testing all three analogs in parallel under identical assay conditions, researchers can deconvolve the contributions of substitution position and linker chemistry to biological activity without the confounding variable of differential compound sourcing or purity.

Bioconjugation: Ether Linker Stability

The oxyacetic acid linker (O–CH₂–COOH) of the target compound provides an ether connection between the benzothiadiazole core and the carboxylic acid handle, in contrast to the direct C–C attachment in benzothiadiazol-5-ylacetic acid (CAS 55937-37-6) . Ether linkages are generally more chemically stable than esters under a broader range of pH conditions, making the 5-yloxy-acetic acid scaffold preferable for bioconjugation strategies where the linker must survive downstream processing steps prior to carboxylic acid activation and coupling. Researchers should verify linker stability under their specific reaction conditions, as the computed pKa of 2.54 [1] indicates the carboxylic acid will be predominantly deprotonated in neutral to basic aqueous environments.

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